tert-Butyl 2-(azetidin-1-yl)acetate

説明

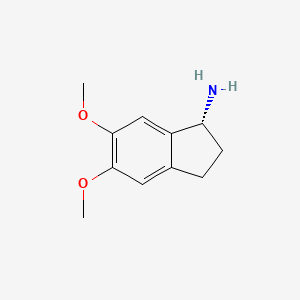

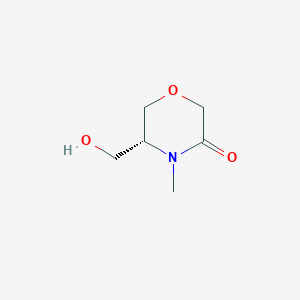

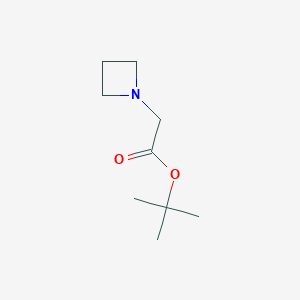

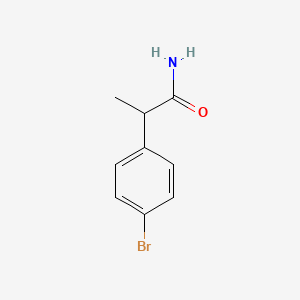

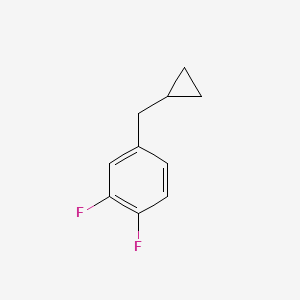

“tert-Butyl 2-(azetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . Its molecular weight is 171.24 , and it has the InChI Code 1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(azetidin-1-yl)acetate” consists of a tert-butyl group (C4H9) attached to an acetate group (CH2COO) which is further connected to an azetidine ring (C3H5N) .Physical And Chemical Properties Analysis

“tert-Butyl 2-(azetidin-1-yl)acetate” has a predicted density of 1.012±0.06 g/cm3 and a predicted boiling point of 209.8±23.0 °C .科学的研究の応用

Enzyme Inhibitor Research

The azetidine ring in the compound can act as a mimic of the four-membered ring in penicillin, making it useful in the study of enzyme inhibitors that target penicillin-binding proteins.

Each of these applications leverages the unique chemical structure of tert-Butyl 2-(azetidin-1-yl)acetate, particularly the azetidine ring and the tert-butyl ester group, to perform specific functions in scientific research and development. The compound’s versatility and reactivity make it a valuable asset in various fields of chemistry and biotechnology .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(azetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZIPAAULWNUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)